1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butylamino group and a methyl group attached to the thiazole ring, along with an ethanone moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-aminothiazole with butylamine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohol derivatives.
- Substitution reactions yield various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Butylamino)-4-methylthiazole: Similar structure but lacks the ethanone moiety.
4-Methyl-2-phenylthiazole: Contains a phenyl group instead of the butylamino group.
Thiazole-2-carboxamide: Different functional group attached to the thiazole ring.
Uniqueness: 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-[2-(butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-6-11-10-12-7(2)9(14-10)8(3)13/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
XOZGWABWOPPYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.